
2-ethyl-4aH-quinazoline-4-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-4aH-quinazoline-4-thione is a heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a thione group in the structure of this compound adds to its unique chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Cyclization of Precursors: One common method involves the cyclization of 2-aminobenzamides with appropriate reagents.
Thionation of Oxo Analogs: Another approach is the thionation of quinazolin-4-ones using reagents like phosphorus pentasulfide.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.
Types of Reactions:
Oxidation: Quinazoline-4-thione derivatives can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction of quinazoline-4-thione can lead to the formation of quinazoline-4-ol derivatives.
Substitution: The thione group in this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, bases like sodium hydride.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Quinazoline-4-ol derivatives.
Substitution: Alkylated quinazoline derivatives.
Aplicaciones Científicas De Investigación
2-Ethyl-4aH-quinazoline-4-thione has been explored for various scientific research applications due to its unique chemical properties:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Quinazoline derivatives, including this compound, have shown potential as antimicrobial and anticancer agents.
Medicine: The compound has been investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mecanismo De Acción
The mechanism of action of 2-ethyl-4aH-quinazoline-4-thione involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Quinazoline-4-one: Lacks the thione group, resulting in different chemical reactivity and biological activity.
2-Methylquinazoline-4-thione: Similar structure but with a methyl group instead of an ethyl group, leading to variations in its properties.
Quinazoline-2,4-dione: Contains two oxo groups instead of a thione group, affecting its reactivity and applications.
Uniqueness:
- The presence of the thione group in 2-ethyl-4aH-quinazoline-4-thione imparts unique chemical properties, making it more reactive in certain types of reactions.
- Its specific structure allows for distinct interactions with biological targets, contributing to its potential therapeutic applications .
Propiedades
Fórmula molecular |
C10H10N2S |
|---|---|
Peso molecular |
190.27 g/mol |
Nombre IUPAC |
2-ethyl-4aH-quinazoline-4-thione |
InChI |
InChI=1S/C10H10N2S/c1-2-9-11-8-6-4-3-5-7(8)10(13)12-9/h3-7H,2H2,1H3 |
Clave InChI |
YUXKANUOLSFIAY-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC(=S)C2C=CC=CC2=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


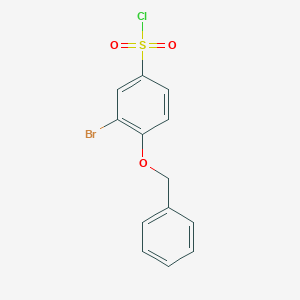
![N-[5-[3-(benzenesulfonamido)phenyl]pyrazolidin-3-yl]-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B12354801.png)
![5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-3H-pyridine-3-carbonitrile](/img/structure/B12354802.png)
![5,6,7,8a-tetrahydro-1H-imidazo[1,2-b]pyridazin-8-one](/img/structure/B12354815.png)
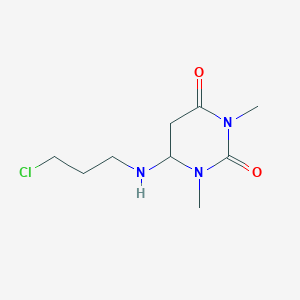
![(3E)-5-Fluoro-4-imino-3-[5-(4-methylpiperazin-1-yl)-1,3-dihydro-2H-benzimidazol-2-ylidene]-4,4a-dihydroquinolin-2(3H)-one](/img/structure/B12354826.png)
![6-Amino-4-(2,5-dimethoxyphenyl)-3-naphthalen-2-yl-1,2,3,3a,4,7a-hexahydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12354831.png)

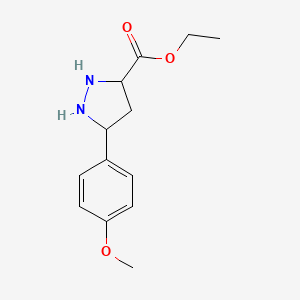
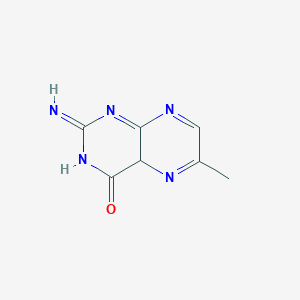
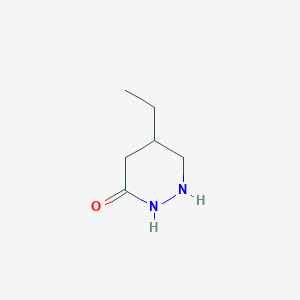
![4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-4aH-quinolin-2-one;2-hydroxypropanoic acid](/img/structure/B12354871.png)
![19-Norpregn-4-ene-3,20-dione,17-[(1-oxohexyl)oxy]-](/img/structure/B12354878.png)

